1,2,2-Trimethylbicyclo[2.2.1]heptane
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Overview
Description
1,2,2-Trimethylbicyclo[221]heptane is a bicyclic compound with the molecular formula C10H18 It is a derivative of norbornane, characterized by the presence of three methyl groups attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with isobutene in the presence of a catalyst to form the bicyclic structure. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,2-Trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2,3-Trimethylbicyclo[2.2.1]heptane
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
- 2,2,3-Trimethylbicyclo[2.2.1]heptane
Uniqueness: 1,2,2-Trimethylbicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
61898-29-1 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,2,2-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-9(2)6-8-4-5-10(9,3)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
OCBMEHIWWYEZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1(C2)C)C |
Origin of Product |
United States |
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